Cas no 152075-38-2 (4,6-Methano-5H-benz[h]oxazolo[3,2-a]pyrazino[3,2,1-de][1,5]naphthyridine-7-carbonitrile,1,2,3a,4,4a,6,7,9,13b,13c-decahydro-10,13-dihydroxy-9-(hydroxymethyl)-11-methoxy-5,12-dimethyl-,(3aS,4R,4aS,6R,7S,9S,13bS,13cS)- (9CI))
![4,6-Methano-5H-benz[h]oxazolo[3,2-a]pyrazino[3,2,1-de][1,5]naphthyridine-7-carbonitrile,1,2,3a,4,4a,6,7,9,13b,13c-decahydro-10,13-dihydroxy-9-(hydroxymethyl)-11-methoxy-5,12-dimethyl-,(3aS,4R,4aS,6R,7S,9S,13bS,13cS)- (9CI) structure](https://fr.kuujia.com/scimg/cas/152075-38-2x500.png)
152075-38-2 structure
Nom du produit:4,6-Methano-5H-benz[h]oxazolo[3,2-a]pyrazino[3,2,1-de][1,5]naphthyridine-7-carbonitrile,1,2,3a,4,4a,6,7,9,13b,13c-decahydro-10,13-dihydroxy-9-(hydroxymethyl)-11-methoxy-5,12-dimethyl-,(3aS,4R,4aS,6R,7S,9S,13bS,13cS)- (9CI)
4,6-Methano-5H-benz[h]oxazolo[3,2-a]pyrazino[3,2,1-de][1,5]naphthyridine-7-carbonitrile,1,2,3a,4,4a,6,7,9,13b,13c-decahydro-10,13-dihydroxy-9-(hydroxymethyl)-11-methoxy-5,12-dimethyl-,(3aS,4R,4aS,6R,7S,9S,13bS,13cS)- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- 4,6-Methano-5H-benz[h]oxazolo[3,2-a]pyrazino[3,2,1-de][1,5]naphthyridine-7-carbonitrile,1,2,3a,4,4a,6,7,9,13b,13c-decahydro-10,13-dihydroxy-9-(hydroxymethyl)-11-methoxy-5,12-dimethyl-,(3aS,4R,4aS,6R,7S,9S,13bS,13cS)- (9CI)
- 4,6-Methano-5H-benz[h]oxazolo[3,2-a]pyrazino[3,2,1-de][1,5]naphthyridine-7-carbonitrile,1,2,3a,4,4a,6,7,9,13b,13c-decahydro-1
- 4,6-Methano-5H-benz[h]oxazolo[3,2-a]pyrazino[3,2,1-de][1,5]naphthyridine-7-carbonitrile,1,2,3a,4,4a,6,7,9,13b,13c-decahydro-10,13-dihydroxy-9-(hydroxymethyl)-11-methoxy-5,12-dimethyl-,(3aS,4R,4aS,6R,7
- 4,6-Methano-5H-benz[h]oxazolo[3,2-a]pyrazino[3,2,1-de][1,5]naphthyridine-7-carbonitrile,1,2,3a...
- (4S)-10,13-dihydroxy-9-(hydroxymethyl)-11-methoxy-5,12-dimethyl-1,2,3a,4,4a,6,7,9,13b,13c-decahydro-5H-4,6-methanobenzo[h][1,3]oxazolo[3,2-a]pyrazino[3,2,1-de][1,5]naphth
- 4,6-Methano-5H-benz(h)oxazolo(3,2-a)pyrazino(3,2,1-de)(1,5)naphthyridine-7-carbonitrile, 1,2,3a,4,4a,6,7,9,13b,13c-decahydro-10,13-dihydroxy-9-(hydroxymethyl)-11-methoxy-5,12-dimethyl-, (3aS-(3aalpha,4alpha,4abeta,6alpha,7beta,9alpha,13bbeta,13cbeta))_
- Cyanocycline C
- 4,6-Methano-5H-benz(h)oxazolo(3,2-a)pyrazino(3,2,1-de)(1,5)naphthyridine-7-carbonitrile, 1,2,3a,4,4a,6,7,9,13b,13c-decahydro-10,13-dihydroxy-9-(hydroxymethyl)-11-methoxy-5,12-dimethyl-, (3aS-(3aalpha,4alpha,4abeta,6alpha,7beta,9alpha,13bbeta,13cbeta))-
- DTXSID00934417
- 10,13-Dihydroxy-9-(hydroxymethyl)-11-methoxy-5,12-dimethyl-1,2,3a,4,4a,6,7,9,13b,13c-decahydro-5H-4,6-methanobenzo[h][1,3]oxazolo[3,2-a]pyrazino[3,2,1-de][1,5]naphthyridine-7-carbonitrile
- (1R,3R)-11,14-Dihydroxy-16-(hydroxymethyl)-13-methoxy-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11,13-triene-21-carbonitrile
- 152075-38-2
-
- Piscine à noyau: InChI=1S/C22H28N4O5/c1-9-19(28)15-14(20(29)21(9)30-3)13(8-27)26-12(7-23)11-6-10-16(24(11)2)18(26)17(15)25-4-5-31-22(10)25/h10-13,16-18,22,27-29H,4-6,8H2,1-3H3
- La clé Inchi: NOKQSFLJDOKXTD-UHFFFAOYSA-N
- Sourire: COC1C(C)=C(O)C2C3N4CCOC4C4CC5C(N(C(CO)C=2C=1O)C3C4N5C)C#N
Propriétés calculées
- Qualité précise: 428.20597
- Masse isotopique unique: 428.20597
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 9
- Comptage des atomes lourds: 31
- Nombre de liaisons rotatives: 2
- Complexité: 791
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 6
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.2
- Surface topologique des pôles: 113
Propriétés expérimentales
- Dense: 1.54
- Point d'ébullition: 584°Cat760mmHg
- Point d'éclair: 307°C
- Indice de réfraction: 1.725
4,6-Methano-5H-benz[h]oxazolo[3,2-a]pyrazino[3,2,1-de][1,5]naphthyridine-7-carbonitrile,1,2,3a,4,4a,6,7,9,13b,13c-decahydro-10,13-dihydroxy-9-(hydroxymethyl)-11-methoxy-5,12-dimethyl-,(3aS,4R,4aS,6R,7S,9S,13bS,13cS)- (9CI) Littérature connexe
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
152075-38-2 (4,6-Methano-5H-benz[h]oxazolo[3,2-a]pyrazino[3,2,1-de][1,5]naphthyridine-7-carbonitrile,1,2,3a,4,4a,6,7,9,13b,13c-decahydro-10,13-dihydroxy-9-(hydroxymethyl)-11-methoxy-5,12-dimethyl-,(3aS,4R,4aS,6R,7S,9S,13bS,13cS)- (9CI)) Produits connexes
- 898372-65-1(3-(2-cyclopentylacetamido)-1-benzofuran-2-carboxamide)
- 266355-94-6(H-Lys-Nhme Dihydrochloride)
- 1119450-95-1(2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide)
- 610760-28-6(3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate)
- 1172702-26-9(2-(4-Methyl-1H-pyrazol-1-yl)butanamide)
- 1566011-12-8(1-cyano(methyl)aminopropan-2-ol)
- 2227726-32-9(rac-(1R,2R)-2-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine)
- 1361485-61-1(5-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-methanol)
- 1004081-51-9(N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide)
- 1428139-90-5(3-(5-Methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzob,e1,4diazepin-1-one)
Fournisseurs recommandés
Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membre gold
Fournisseur de Chine
Lot

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membre gold
Fournisseur de Chine
Réactif

Changzhou Guanjia Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
